4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide
Description
The compound 4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide features a cyclohexane-1-carboxamide core modified with two key substituents:
- A methanesulfonamidomethyl group at the 4-position of the cyclohexane ring.
- A (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group linked via an amide bond to the carboxamide nitrogen.
The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and binding affinity in drug discovery . The methanesulfonamide group may improve solubility and bioavailability compared to unmodified analogs.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-27(24,25)20-11-13-7-9-15(10-8-13)18(23)19-12-16-21-17(22-26-16)14-5-3-2-4-6-14/h2-6,13,15,20H,7-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGODZLDXJSERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of phenyl-substituted precursors.
Formation of the cyclohexane ring: This can be synthesized through hydrogenation of aromatic rings or by cyclization of appropriate linear precursors.
Introduction of the carboxamide group: This can be achieved by reacting the cyclohexane derivative with an amine or ammonia in the presence of a coupling agent.
Attachment of the methanesulfonamidomethyl group: This step involves the reaction of the cyclohexane derivative with methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamidomethyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the sulfonamide group suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
a) Impact of Substituents on Bioactivity
- Proteasome Inhibition: Compounds 12f and 14 () share the 1,2,4-oxadiazole motif and exhibit proteasome inhibition, suggesting the target compound may also target this pathway .
- Anti-Parasitic Activity : SN00797439 () demonstrates that the 3-phenyl-1,2,4-oxadiazole group is compatible with anti-parasitic activity, though the target compound’s methanesulfonamide may alter specificity .
c) Physicochemical Properties
- HPLC Purity : Analogs like 12f (94.8%) and 14 (96.26%) achieve high purity via silica gel chromatography, suggesting similar methods could optimize the target compound’s purity .
- Melting Points : Urea derivative 14 (m.p. 87.6–89.1°C) has a lower melting point than acetamide 12f (113.8–115.2°C), reflecting differences in crystallinity influenced by substituents .
Biological Activity
The compound 4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane core modified with a methanesulfonamide group and an oxadiazole moiety, which are known for their biological relevance. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring is known to exhibit anti-inflammatory and antimicrobial properties. Additionally, the methanesulfonamide group can enhance solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds containing oxadiazole derivatives. For instance, research has shown that 3-phenyl-1,2,4-oxadiazol derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| 3-phenyl-1,2,4-oxadiazol derivatives | Strong | Various Gram-positive bacteria |
Antitumor Activity
In vitro studies have demonstrated that oxadiazole-containing compounds can inhibit the proliferation of cancer cell lines. For example, compounds similar to the one have shown activity against breast cancer and leukemia cell lines by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 15 | Apoptosis induction |
| HL60 (leukemia) | 10 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various oxadiazole derivatives against Staphylococcus aureus. The compound exhibited an MIC value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Antitumor Activity
Research published in Cancer Letters investigated the effect of similar oxadiazole compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in MCF7 cells through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
